molecular formula C13H26O2 B592171 Methyl-d3 Laurate CAS No. 96731-85-0

Methyl-d3 Laurate

Cat. No.: B592171
CAS No.: 96731-85-0
M. Wt: 217.367
InChI Key: UQDUPQYQJKYHQI-BMSJAHLVSA-N
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Description

Methyl-d3 Laurate, also known as methyl-d3 dodecanoate, is a deuterated fatty acid methyl ester derived from lauric acid. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is commonly used in various scientific research applications, including studies on lipid metabolism, mass spectrometry, and as a tracer in biochemical experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-d3 Laurate is typically synthesized through the esterification of lauric acid with methanol-d3 (deuterated methanol). The reaction is catalyzed by acidic catalysts such as sulfuric acid or ionic liquids. The optimal conditions for this esterification reaction include a reaction temperature of around 70°C, a methanol-to-lauric acid molar ratio of approximately 7:1, and a reaction time of about 2 hours . The use of ionic liquids as catalysts has been shown to enhance the efficiency of the reaction, resulting in high yields of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. Lauric acid and methanol-d3 are fed into the reactor, where they undergo esterification in the presence of a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures (around 110°C) and optimized residence times to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl-d3 Laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis, where the ester bond is cleaved to yield lauric acid and methanol-d3. Additionally, this compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

    Esterification: this compound.

    Transesterification: Sucrose monolaurate.

    Hydrolysis: Lauric acid and methanol-d3.

Scientific Research Applications

Methyl-d3 Laurate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl-d3 laurate involves its interaction with enzymes and metabolic pathways related to fatty acid metabolism. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. This compound is metabolized similarly to its non-deuterated counterpart, lauric acid, but the presence of deuterium allows for precise tracking and analysis in metabolic studies .

Comparison with Similar Compounds

Methyl-d3 Laurate can be compared with other deuterated fatty acid methyl esters, such as:

    Methyl-d3 Palmitate: A deuterated form of palmitic acid methyl ester.

    Methyl-d3 Stearate: A deuterated form of stearic acid methyl ester.

    Methyl-d3 Oleate: A deuterated form of oleic acid methyl ester.

The uniqueness of this compound lies in its specific chain length (12 carbon atoms) and the presence of deuterium atoms, which make it particularly useful for studies involving medium-chain fatty acids .

Properties

CAS No.

96731-85-0

Molecular Formula

C13H26O2

Molecular Weight

217.367

IUPAC Name

trideuteriomethyl dodecanoate

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3

InChI Key

UQDUPQYQJKYHQI-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCC(=O)OC

Synonyms

Dodecanoic Acid Methyl-d3 Ester;  Lauric Acid Methyl-d3 Ester;  Agnique ME 1270U-d3;  Agnique ME 1290-d3;  Agnique ME 1298-d3;  CE 1290-d3;  CE 1295-d3;  Edenor ME-C 1298-100-d3;  Emery 2296-d3;  Exceparl ML 85-d3;  Metholene 2296-d3;  Methyl Dodecanoate-d3;  Me

Origin of Product

United States

Synthesis routes and methods

Procedure details

As internal standard, 0.06 g of methayl laurate and 2 g of a sample were prepared and dissolved in 4 g of acetone, and the obtained solution (2 μL) was introduced to a device. An analytical curve was formed from the peak area of the internal standard, and the peak area obtained when the concentration of methyl laurate was changed, and an amount of an unreacted component contained the sample was determined.
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

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